Isositsirikine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-Inflammatory and Immunomodulatory Effects

Isositsirikine has been studied for its potential anti-inflammatory and immunomodulatory effects. Research suggests that compounds like Isositsirikine may influence pathways involved in joint inflammation, such as the IL-17 signaling pathway, MAPK signaling pathway, and TNF signaling pathway . These pathways are crucial in the development of conditions like rheumatoid arthritis (RA) and osteoarthritis (OA), and modulating them could lead to new therapeutic strategies.

Antimalarial Activity

Another significant application of Isositsirikine is in the treatment of malaria. Studies have shown that certain sarpagine-type indole alkaloids, which include Isositsirikine, exhibit antimalarial activities . The compound’s interaction with Plasmodium falciparum, the parasite responsible for malaria, indicates its potential as a part of antimalarial drug development.

Cancer Research

Isositsirikine may also play a role in cancer research due to its cytotoxic activities against certain human cell lines. By understanding how Isositsirikine interacts with cancer cells, researchers can explore new avenues for cancer treatment, particularly in identifying targets for chemotherapy .

Neuropharmacology

In neuropharmacology, Isositsirikine’s effects on the central nervous system are of interest. Its potential impact on neurotransmitter systems could make it a candidate for the development of treatments for neurological disorders or as a tool in neuroscience research .

Molecular Docking and Drug Design

Isositsirikine is used in molecular docking studies to predict how it interacts with various biological targets. These studies help in understanding the binding affinity and mechanism of action of Isositsirikine, which is essential in the drug design process .

Propriétés

IUPAC Name |

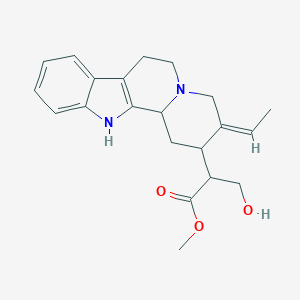

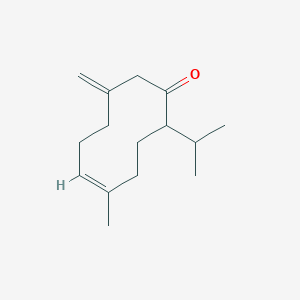

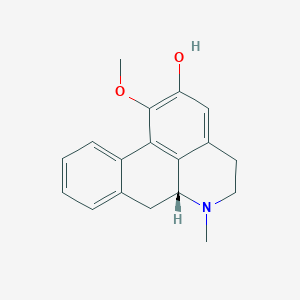

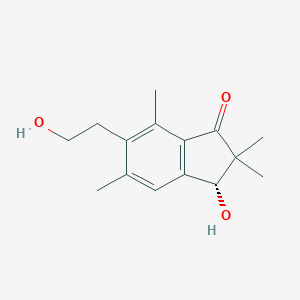

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXKJLTVROJBKZ-LZNZQLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317258 | |

| Record name | Isositsirikine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isositsirikine | |

CAS RN |

6519-27-3 | |

| Record name | Isositsirikine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-epi-Isositsirikine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isositsirikine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of isositsirikine?

A1: Isositsirikine has the molecular formula C21H26N2O3 and a molecular weight of 354.44 g/mol [, , ].

Q2: What spectroscopic techniques are used to characterize isositsirikine?

A2: Researchers utilize various spectroscopic methods to elucidate the structure of isositsirikine, including UV spectroscopy, IR spectroscopy, 1H-NMR, and mass spectrometry [, , ].

Q3: What is the core structure of isositsirikine?

A3: Isositsirikine, like other monoterpenoid indole alkaloids, is characterized by an indole nucleus linked to a C9-unit derived from the secologanin pathway [, , , ].

Q4: Which plants are known to produce isositsirikine?

A4: Isositsirikine has been isolated from various plant species, including Catharanthus roseus, Rhazya stricta, Tabernaemontana elegans, Aspidosperma ramiflorum, Strychnos xantha, and Rauvolfia yunnanensis [, , , , , , ].

Q5: How is isositsirikine biosynthesized?

A5: Studies suggest that isositsirikine is biosynthesized from geissoschizine in Catharanthus roseus callus. This conversion is catalyzed by an NADPH-dependent reductase [, ].

Q6: Are there different isomers of isositsirikine?

A6: Yes, isositsirikine exists as different stereoisomers, including Z-isositsirikine and E-isositsirikine. These isomers differ in the configuration of the double bond within the molecule [, , , , ].

Q7: What is the reported biological activity of isositsirikine?

A7: Isositsirikine has shown in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Additionally, it has exhibited antineoplastic activity in the KB test system in vitro and the P-388 test system in vivo [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)